molecular formula C21H19N5O2 B2876461 3-oxo-2-phenyl-5-propyl-N-(pyridin-4-yl)-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 921834-10-8

3-oxo-2-phenyl-5-propyl-N-(pyridin-4-yl)-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide

Cat. No.: B2876461
CAS No.: 921834-10-8
M. Wt: 373.416
InChI Key: NTVCNDGBPOSVHM-UHFFFAOYSA-N
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Description

3-oxo-2-phenyl-5-propyl-N-(pyridin-4-yl)-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a complex organic compound that belongs to the class of pyrazolopyridines. This compound is characterized by its unique structure, which includes a pyrazolo[4,3-c]pyridine core, a phenyl group, a propyl chain, and a pyridinyl substituent. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-oxo-2-phenyl-5-propyl-N-(pyridin-4-yl)-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazolo[4,3-c]pyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazolo[4,3-c]pyridine core.

    Introduction of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Propyl Chain: The propyl chain can be added via an alkylation reaction using propyl bromide and a strong base like sodium hydride.

    Incorporation of the Pyridinyl Substituent: The pyridinyl group can be introduced through a nucleophilic substitution reaction using 4-chloropyridine and a suitable nucleophile.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

3-oxo-2-phenyl-5-propyl-N-(pyridin-4-yl)-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of reduced derivatives.

    Substitution: Formation of substituted pyrazolopyridines.

Scientific Research Applications

3-oxo-2-phenyl-5-propyl-N-(pyridin-4-yl)-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-oxo-2-phenyl-5-propyl-N-(pyridin-4-yl)-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds containing an indole nucleus, known for their diverse biological activities.

    Pyrrolidine Derivatives: Compounds with a pyrrolidine ring, used in drug discovery for their biological properties.

    Pyridazine Derivatives: Compounds with a pyridazine ring, known for their therapeutic potential.

Uniqueness

3-oxo-2-phenyl-5-propyl-N-(pyridin-4-yl)-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is unique due to its specific combination of functional groups and structural features, which impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.

Properties

IUPAC Name

3-oxo-2-phenyl-5-propyl-N-pyridin-4-ylpyrazolo[4,3-c]pyridine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O2/c1-2-12-25-13-17(20(27)23-15-8-10-22-11-9-15)19-18(14-25)21(28)26(24-19)16-6-4-3-5-7-16/h3-11,13-14H,2,12H2,1H3,(H,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTVCNDGBPOSVHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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